molecular formula C4H7ClZn B14354173 chlorozinc(1+);2-methanidylprop-1-ene CAS No. 90472-63-2

chlorozinc(1+);2-methanidylprop-1-ene

Cat. No.: B14354173
CAS No.: 90472-63-2
M. Wt: 155.9 g/mol
InChI Key: RTXLUHAUXUTXSC-UHFFFAOYSA-M
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Description

Chlorozinc(1+);2-methanidylprop-1-ene is an organozinc compound with the molecular formula C4H7ClZn. This compound is characterized by the presence of a zinc atom bonded to a chlorine atom and a 2-methanidylprop-1-ene group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);2-methanidylprop-1-ene can be synthesized through the reaction of zinc chloride with 2-methanidylprop-1-ene. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the organozinc compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where zinc chloride and 2-methanidylprop-1-ene are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2-methanidylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can replace the chlorine atom.

Major Products

    Oxidation: Zinc oxide and corresponding organic products.

    Reduction: Reduced zinc species and organic compounds.

    Substitution: Substituted organozinc compounds with various functional groups.

Scientific Research Applications

Chlorozinc(1+);2-methanidylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which chlorozinc(1+);2-methanidylprop-1-ene exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in molecules, facilitating reactions such as nucleophilic addition or substitution. The pathways involved include the formation of organozinc intermediates that participate in subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methylzinc chloride: Similar in structure but with a methyl group instead of the 2-methanidylprop-1-ene group.

    Ethylzinc chloride: Contains an ethyl group instead of the 2-methanidylprop-1-ene group.

    Phenylzinc chloride: Features a phenyl group in place of the 2-methanidylprop-1-ene group.

Uniqueness

Chlorozinc(1+);2-methanidylprop-1-ene is unique due to the presence of the 2-methanidylprop-1-ene group, which imparts specific reactivity and properties. This makes it particularly useful in certain organic synthesis reactions where other organozinc compounds may not be as effective.

Properties

CAS No.

90472-63-2

Molecular Formula

C4H7ClZn

Molecular Weight

155.9 g/mol

IUPAC Name

chlorozinc(1+);2-methanidylprop-1-ene

InChI

InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1

InChI Key

RTXLUHAUXUTXSC-UHFFFAOYSA-M

Canonical SMILES

CC(=C)[CH2-].Cl[Zn+]

Origin of Product

United States

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